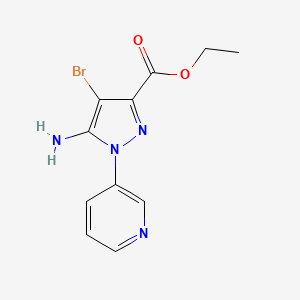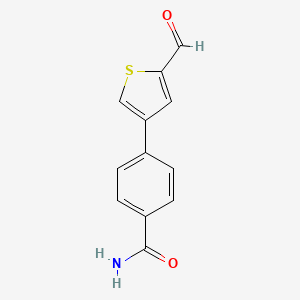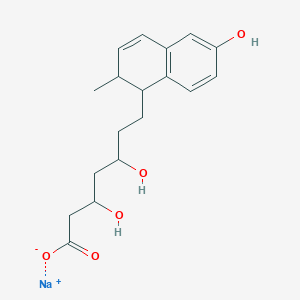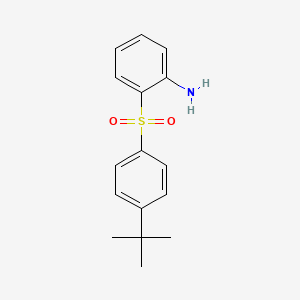![molecular formula C17H19NO3 B12065986 (2S)-2-amino-3-[4-(benzyloxy)-3-methylphenyl]propanoic acid](/img/structure/B12065986.png)
(2S)-2-amino-3-[4-(benzyloxy)-3-methylphenyl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Amino-3-(4-(benzyloxy)-3-methylphenyl)propanoic acid is a chiral amino acid derivative It is structurally related to tyrosine, with modifications that include a benzyloxy group and a methyl group on the aromatic ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(4-(benzyloxy)-3-methylphenyl)propanoic acid typically involves the following steps:
Protection of the amino group: The amino group of the starting material is protected using a suitable protecting group such as a Boc (tert-butoxycarbonyl) group.
Introduction of the benzyloxy group: The protected amino acid is then subjected to a benzylation reaction to introduce the benzyloxy group at the para position of the aromatic ring.
Introduction of the methyl group: The methyl group is introduced via a Friedel-Crafts alkylation reaction.
Deprotection: The protecting group is removed to yield the final product.
Industrial Production Methods
Industrial production methods for (S)-2-Amino-3-(4-(benzyloxy)-3-methylphenyl)propanoic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
(S)-2-Amino-3-(4-(benzyloxy)-3-methylphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The aromatic ring can be reduced under suitable conditions to form a cyclohexyl derivative.
Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: Benzaldehyde derivative.
Reduction: Cyclohexyl derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(S)-2-Amino-3-(4-(benzyloxy)-3-methylphenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Industry: Used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of (S)-2-Amino-3-(4-(benzyloxy)-3-methylphenyl)propanoic acid involves its interaction with specific molecular targets. It can act as a substrate or inhibitor for enzymes that recognize tyrosine derivatives. The benzyloxy and methyl groups may enhance binding affinity and selectivity for certain targets, influencing biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
Tyrosine: The parent compound, lacking the benzyloxy and methyl groups.
L-DOPA: A precursor to dopamine, structurally similar but with a hydroxyl group instead of a benzyloxy group.
Phenylalanine: Another aromatic amino acid, lacking the benzyloxy and methyl groups.
Uniqueness
(S)-2-Amino-3-(4-(benzyloxy)-3-methylphenyl)propanoic acid is unique due to the presence of the benzyloxy and methyl groups, which confer distinct chemical and biological properties. These modifications can enhance its utility in research and potential therapeutic applications compared to its simpler analogs.
属性
分子式 |
C17H19NO3 |
|---|---|
分子量 |
285.34 g/mol |
IUPAC 名称 |
2-amino-3-(3-methyl-4-phenylmethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C17H19NO3/c1-12-9-14(10-15(18)17(19)20)7-8-16(12)21-11-13-5-3-2-4-6-13/h2-9,15H,10-11,18H2,1H3,(H,19,20) |
InChI 键 |
MPTRBGRTRXJAOD-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)CC(C(=O)O)N)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[[3,4-Dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12065908.png)






![4-Chloro-2-(difluoromethyl)-5-fluoro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12065965.png)



![Benzyl 4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate](/img/structure/B12065997.png)

